6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 1092352-66-3
VCID: VC0111121
InChI: InChI=1S/C13H13N3O/c17-13-11-7-16(8-12(11)14-9-15-13)6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15,17)
SMILES: C1C2=C(CN1CC3=CC=CC=C3)N=CNC2=O
Molecular Formula: C13H13N3O
Molecular Weight: 227.267

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

CAS No.: 1092352-66-3

Cat. No.: VC0111121

Molecular Formula: C13H13N3O

Molecular Weight: 227.267

* For research use only. Not for human or veterinary use.

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one - 1092352-66-3

Specification

CAS No. 1092352-66-3
Molecular Formula C13H13N3O
Molecular Weight 227.267
IUPAC Name 6-benzyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C13H13N3O/c17-13-11-7-16(8-12(11)14-9-15-13)6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15,17)
Standard InChI Key LSTKDSGWHLTBKS-UHFFFAOYSA-N
SMILES C1C2=C(CN1CC3=CC=CC=C3)N=CNC2=O

Introduction

Compound Identification and Classification

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic organic compound containing nitrogen atoms incorporated into its ring structure. This compound belongs to the class of pyrrolo-pyrimidines, specifically those with a pyrrolo[3,4-d]pyrimidine core structure. The compound was first documented in chemical databases in January 2019 and has since been cataloged with various identifiers that facilitate its recognition in scientific literature and databases .

Identifier TypeValue
PubChem CID135743644
CAS Registry Number1092352-66-3
DSSTox Substance IDDTXSID00675414
WikidataQ72506531
InChIKeyLSTKDSGWHLTBKS-UHFFFAOYSA-N

Molecular Structure and Properties

Molecular Composition

The molecular structure of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one reveals important details about its composition and potential chemical behavior. The compound contains a pyrrolo[3,4-d]pyrimidine core with a benzyl substituent at the 6-position. This core structure consists of a pyrrole ring fused with a pyrimidine ring, creating a bicyclic heterocyclic system .

The detailed molecular composition of this compound is outlined in Table 2, providing essential information about its fundamental physical and chemical properties.

Table 2: Molecular Composition and Physical Properties

PropertyValue
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Hydrogen Bond AcceptorsMultiple (N and O atoms)
Hydrogen Bond DonorsPresent (N-H groups)
Ring SystemsBicyclic heterocycle plus phenyl
Creation Date in DatabaseJanuary 17, 2019
Last Modified in DatabaseMarch 8, 2025*

*Note: The modification date appears to be in the future, which may indicate a database inconsistency .

Structural Representation

The molecular structure of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can be represented through various chemical notation systems that provide information about the arrangement of atoms and bonds. These notations serve as standardized ways to communicate the compound's structure across different platforms and scientific contexts .

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-benzyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one. This systematic name provides detailed information about the compound's structure, including the core heterocyclic system and the position of the benzyl substituent .

Chemical Structure Notations

Various chemical notation systems provide different ways of representing the structure of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one. These notations serve diverse purposes in chemical informatics and computational chemistry. The primary structure notations for this compound are summarized in Table 3.

Table 3: Chemical Structure Notations

Notation TypeValue
SMILESC1C2=C(CN1CC3=CC=CC=C3)N=CNC2=O
InChIInChI=1S/C13H13N3O/c17-13-11-7-16(8-12(11)14-9-15-13)6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15,17)
InChIKeyLSTKDSGWHLTBKS-UHFFFAOYSA-N

These notations serve as compact representations of the compound's structure, enabling computational analysis and database searching. The SMILES notation, in particular, provides a concise linear representation that captures the connectivity of atoms within the molecule .

Structural Analysis and Reactivity

Core Structure Features

The structure of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one contains several notable features that influence its chemical behavior and potential biological activity. The compound contains a partially saturated pyrrolo[3,4-d]pyrimidine core, which consists of a pyrrole ring fused with a pyrimidine ring. This bicyclic heterocyclic system contains multiple nitrogen atoms that can participate in hydrogen bonding and other intermolecular interactions .

A key structural feature of this compound is the presence of a carbonyl group (C=O) at the 4-position of the pyrimidine ring, creating an amide-like functionality. This carbonyl group can serve as a hydrogen bond acceptor in interactions with biological targets. Additionally, the N-H groups in the structure can function as hydrogen bond donors, further enhancing the compound's ability to engage in specific molecular interactions .

Comparison with Related Compounds

Structural comparisons with related compounds can provide insights into the potential properties and applications of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one. One such related compound is 6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one, which shares several structural similarities but contains a pyridazine ring instead of a pyrimidine ring .

Table 4: Comparison of Structural Features with Related Compounds

Feature6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one
Molecular FormulaC13H13N3OC13H13N3O
Molecular Weight227.26 g/mol227.26 g/mol
Core HeterocyclePyrrolo[3,4-d]pyrimidinePyrrolo[3,4-c]pyridazine
Benzyl Position6-position6-position
Carbonyl Position4-position3-position

Despite having the same molecular formula and molecular weight, the different arrangement of atoms in these two compounds likely leads to distinct chemical and biological properties. The different positions of nitrogen atoms within the heterocyclic core can significantly influence the compound's electronic properties, reactivity, and potential interactions with biological targets .

Chemical Identifiers and Database Information

Alternative Names and Synonyms

6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has been documented under various alternative names and synonyms in chemical databases. These alternative names reflect different naming conventions and may be used interchangeably in scientific literature and databases. The primary synonyms for this compound include:

  • 6-Benzyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one

  • 6-benzyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one

  • 3,5,6,7-tetrahydro-6-(phenylmethyl)-4H-Pyrrolo[3,4-d]pyrimidin-4-one

  • 6-Benzyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one

These synonyms highlight different aspects of the compound's structure, with some emphasizing the tetrahydro nature of the pyrrolo-pyrimidine core and others focusing on the phenylmethyl (benzyl) substituent.

Database Registration Information

The compound's presence in chemical databases provides important information about its discovery, documentation, and potential research interest. 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one was first registered in the PubChem database on January 17, 2019, indicating its relatively recent addition to public chemical databases. The most recent modification to its database entry occurred on March 8, 2025, suggesting ongoing updates to its information record (though this future date may indicate a database inconsistency) .

The compound has been assigned multiple identifiers across different chemical databases, facilitating its recognition and retrieval in scientific research. These database identifiers include commercial catalog numbers such as SC3041, DB-059853, and AKOS015839175, which may correspond to listings in commercial chemical suppliers' catalogs .

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